molecular formula C17H15ClN2S B11944758 N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride CAS No. 310462-67-0

N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride

Cat. No.: B11944758
CAS No.: 310462-67-0
M. Wt: 314.8 g/mol
InChI Key: VXTJVOBKUIRTNI-UHFFFAOYSA-N
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Description

N,N-Dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride is a heterocyclic compound featuring a benzothienoquinoline core fused with a thiophene ring and a quinoline system.

Properties

CAS No.

310462-67-0

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

N,N-dimethyl-[1]benzothiolo[3,2-b]quinolin-11-amine;hydrochloride

InChI

InChI=1S/C17H14N2S.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H

InChI Key

VXTJVOBKUIRTNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4S2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride involves multiple steps, starting from the appropriate benzothienoquinoline precursor. The key steps include:

    Formation of the Benzothienoquinoline Core: This is typically achieved through a series of cyclization reactions.

    Dimethylation: Introduction of the dimethylamine group is done using dimethylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency required for research applications.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling

Palladium-mediated reactions, such as Heck coupling , are employed in related quinoline derivatives to form carbon-carbon bonds. For example, aryl iodides react with α,β-unsaturated carbonyl compounds in the presence of Pd(OAc)₂ and Et₃N to yield substituted quinolinones .

Reaction Mechanisms

The synthesis and functionalization of this compound involve complex mechanisms, including cyclization and coupling processes:

Intramolecular Cyclization

  • Friedel-Crafts Cyclization : The formation of the tetracyclic structure often relies on intramolecular cyclization, as seen in analogous compounds (e.g., isoindoloquinolines). This involves the attack of an electrophilic carbonyl group on an aromatic ring under acidic or basic conditions .

  • Pfitzinger Reaction : A one-pot method involving isatin derivatives and 1-indanones to form tetracyclic quinolines. This mechanism includes condensation followed by cyclocondensation .

Nucleophilic Substitution

The dimethylamino group at position 11 may participate in nucleophilic reactions, such as alkylation or acylation, under basic conditions.

Functional Group Reactivity

The compound’s structural features—such as the thiophene ring, quinoline core, and dimethylamino group—enable diverse reactivity:

Thiophene Ring Reactivity

  • Electrophilic Substitution : The thiophene moiety can undergo bromination, nitration, or acylation, depending on directing groups.

  • Cross-Coupling : Potential for Suzuki or Heck coupling at the thiophene’s reactive positions.

Dimethylamino Group Reactivity

  • Alkylation/Acylation : The amine group may react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride) under alkaline conditions.

  • Nucleophilic Attack : Participation in condensation reactions (e.g., with carbonyl compounds).

Table 2: Reaction Mechanisms

Mechanism Steps Catalyst Outcome
Intramolecular cyclizationFriedel-Crafts attackH₃PO₄, TsOHTetracyclic formation
Pfitzinger reactionCondensation + cyclizationNoneIndenoquinoline derivatives

Scientific Research Applications

Biological Activities

The biological evaluation of N,N-dimethyl benzothieno[3,2-b]quinolin-11-amine hydrochloride has indicated several promising activities:

  • Anticancer Properties : Studies have shown that compounds within the benzothienoquinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent inhibition of cell proliferation .
  • Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties. Preliminary results suggest effectiveness against both gram-positive and gram-negative bacteria, indicating potential use as an antibacterial agent in therapeutic applications .

Applications in Material Science

Beyond biological applications, N,N-dimethyl benzothieno[3,2-b]quinolin-11-amine hydrochloride has been explored for its utility in material science:

  • Luminescent Materials : The compound exhibits luminescent properties when incorporated into polymer matrices. Research indicates that it can be used to develop luminescent-doped polymers for applications in optoelectronics and sensors. The photophysical properties have been characterized using techniques such as UV-vis spectroscopy and fluorescence spectroscopy .

Case Studies

Several case studies highlight the applications and effectiveness of N,N-dimethyl benzothieno[3,2-b]quinolin-11-amine hydrochloride:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Study BAntimicrobial EfficacyShowed broad-spectrum antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study CLuminescent PropertiesDeveloped luminescent films using the compound, achieving high quantum yields and stability under ambient conditions.

Mechanism of Action

The mechanism of action of N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The dimethylamine group can interact with various biological receptors, potentially modulating their activity. The benzothienoquinoline core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Tacrine Derivatives (e.g., K1599)

Core Structure: Cyclopenta[b]quinoline (tacrine backbone) vs. benzothienoquinoline. Substituents: Tacrine derivatives like K1599 feature methoxy or chloro groups at positions 7 or 9, whereas the target compound has an N,N-dimethylamine at C11. Activity: Tacrine derivatives act as dual cholinesterase inhibitors and NMDA receptor antagonists, with HPLC purity >97% for pharmacological use . The dimethylamine group in the target compound may modulate receptor affinity or pharmacokinetics.

Cryptolepine Derivatives (e.g., Compound 94b)

Core Structure: Indolo[3,2-b]quinoline vs. benzothienoquinoline. Substituents: Cryptolepine analogs (e.g., 94b) include chloro and diethylaminoethyl groups, enhancing lipophilicity and antimalarial activity. In contrast, the target compound’s dimethylamine and thiophene fusion may improve water solubility .

Benzothienobenzothiophene (BTBT) Derivatives

Core Structure: BTBT vs. benzothienoquinoline. Substituents: BTBT derivatives feature alkyl chains for organic electronics, while the target compound’s dimethylamine group and hydrochloride salt prioritize solubility. Oxidized BTBT tetraoxides exhibit enhanced thermal stability (>300°C) and fluorescence, suggesting the target compound’s thiophene-quinoline system could similarly benefit optical applications .

Pharmacological and Functional Comparisons

Cholinesterase Inhibition Potential

Tacrine derivatives (e.g., K1578, K1599) show IC50 values in the nanomolar range for acetylcholinesterase (AChE). While the target compound’s AChE inhibition is unstudied, its dimethylamine group—a common pharmacophore in AChE inhibitors—suggests analogous activity .

Solubility and Bioavailability

The hydrochloride salt form enhances aqueous solubility compared to non-ionic analogs (e.g., neutral BTBT derivatives). This property is critical for oral bioavailability in drug design .

Physicochemical Properties

Property N,N-Dimethyl[1]benzothieno[3,2-b]quinolin-11-amine HCl K1599 (Tacrine Derivative) BTBT Tetraoxide
Core Structure Benzothienoquinoline Cyclopenta[b]quinoline Benzothienobenzothiophene
Key Substituents N,N-Dimethylamine (C11) 7-Methoxy, 9-amine Alkyl chains (C2, C7)
Solubility High (HCl salt) Moderate (HCl salt) Low (non-polar alkyl)
Thermal Stability Not reported >97% HPLC purity >300°C decomposition
Potential Application Pharmacology (inferred) Cognitive enhancement Organic electronics

Biological Activity

N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride is a chemical compound with a complex structure that includes a benzothieno framework and a dimethylamino group. This unique arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound's molecular formula is C17H15ClN2SC_{17}H_{15}ClN_2S with a molecular weight of 314.8 g/mol .

Chemical Structure

The structural characteristics of N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride are significant for understanding its biological activity. The compound features:

  • Benzothieno moiety : This component is known for its diverse biological activities.
  • Dimethylamino group : This functional group can enhance solubility and bioactivity.

The following table summarizes the structural features and potential biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Benzothiazole derivativesContains sulfur and nitrogen heterocyclesAntimicrobial, anticancer
Quinoline derivativesAromatic ring with nitrogenAntimalarial, anticancer
Thienopyridine derivativesSulfur-containing heterocyclesAntiplatelet, anticancer
N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochlorideBenzothieno framework with dimethylamino groupPotential antitumor activity

Antitumor Activity

Research indicates that compounds within the benzothienoquinoline class exhibit significant antitumor properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanism often involves intercalation into DNA or binding to specific DNA grooves .

Case Study:
In a study evaluating the antitumor effects of related compounds, several demonstrated promising cytotoxicity with IC50 values in the micromolar range against human lung cancer cell lines. For example:

  • Compound A : IC50 = 6.26 ± 0.33 μM (HCC827)
  • Compound B : IC50 = 6.48 ± 0.11 μM (NCI-H358)

These findings suggest that N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride may similarly exhibit potent antitumor activity due to its structural features .

Antimicrobial Activity

The antimicrobial properties of benzothienoquinoline derivatives have also been explored. Compounds with similar structures have shown effectiveness against various pathogens by disrupting cellular processes or inhibiting bacterial growth .

The biological activity of N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride is hypothesized to involve:

  • DNA Intercalation : Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes.
  • Cellular Pathway Modulation : The dimethylamino group may enhance interaction with cellular targets involved in signaling pathways critical for tumor growth and survival.

Future Directions

Further research is necessary to elucidate the specific mechanisms by which N,N-dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride exerts its biological effects. Studies should focus on:

  • In vivo efficacy testing in animal models.
  • Detailed pharmacokinetic and toxicological assessments.
  • Structure-activity relationship (SAR) studies to optimize biological activity.

Q & A

Basic: What synthetic routes are established for synthesizing N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride?

The synthesis typically involves multi-step reactions, starting with substituted phenols or heterocyclic precursors. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution (e.g., displacing chloro groups with amines) or condensation reactions. A key intermediate is 2,3-dichloroquinoxaline, where one chloro group is replaced by a dimethylamine moiety, followed by cyclization to form the benzothienoquinoline core . Low-yield steps (e.g., 2–5% overall yield in 11-step syntheses) highlight the need for optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • Mass Spectrometry (MS): Exact mass analysis (e.g., 258.1106 Da) confirms molecular weight and isotopic patterns .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR resolve substituent positions and verify dimethylamine integration .
  • Infrared (IR) Spectroscopy: Identifies functional groups like amine N-H stretches or aromatic C-H bonds .

Advanced: How can researchers optimize low-yield reactions in its synthesis?

Strategies include:

  • Solvent/Reagent Screening: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Catalysis: Use phase-transfer catalysts or Lewis acids to accelerate rate-limiting steps.
  • Temperature Control: Elevated temperatures (e.g., 80–100°C) enhance cyclization but require monitoring for decomposition .
  • Intermediate Purification: Column chromatography or recrystallization removes impurities that hinder subsequent steps .

Advanced: How should conflicting biological activity data be analyzed?

Discrepancies may arise from:

  • Assay Variability: Compare cell lines (e.g., cancer vs. normal) and assay conditions (e.g., IC50_{50} in different media) .
  • Structural Analogues: Evaluate substituent effects; e.g., benzalkonium chloride derivatives show varying antimicrobial activity with alkyl chain length .
  • Dose-Response Curves: Replicate studies to confirm nonlinear effects or threshold concentrations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation: Modify dimethylamine groups or benzothieno ring substituents to assess impact on target binding .
  • Biological Testing: Prioritize assays relevant to known activity (e.g., kinase inhibition or antimicrobial tests) .
  • Computational Modeling: Use docking simulations to predict interactions with target proteins (e.g., ATP-binding pockets) .

Advanced: What methods validate purity and stability under experimental conditions?

  • HPLC-PDA: Quantify purity (>95%) and detect degradation products under stress (e.g., heat, light) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C.
  • Solubility Profiling: Test in buffers (pH 1–10) to identify optimal storage conditions .

Advanced: How to adapt analytical methods from structurally similar compounds?

  • Cross-Validation: Compare retention times in HPLC with analogues like N-cyanoalkylquinolines .
  • Calibration Curves: Use known concentrations of related compounds (e.g., benzothieno[3,2-b]quinolines) to establish detection limits .

Advanced: What computational approaches predict target interactions?

  • Molecular Dynamics (MD): Simulate binding to receptors (e.g., G-protein-coupled receptors) using force fields like AMBER.
  • QSAR Modeling: Correlate substituent properties (e.g., logP, polar surface area) with activity data .

Advanced: How to troubleshoot failed coupling or cyclization steps?

  • Byproduct Analysis: Use LC-MS to identify unreacted intermediates or side products .
  • Alternative Reagents: Replace traditional coupling agents (e.g., EDC/HOBt) with newer catalysts (e.g., HATU) .

Advanced: How to resolve discrepancies in spectral data interpretation?

  • 2D NMR: Employ COSY and HSQC to distinguish overlapping signals in aromatic regions .
  • Isotopic Labeling: Use deuterated solvents or 15^15N-labeled amines to clarify ambiguous peaks .

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